molecular formula C24H19ClN4O5 B2723774 ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1105222-56-7

ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2723774
CAS No.: 1105222-56-7
M. Wt: 478.89
InChI Key: KQSHOAKFKYYHNC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that integrates multiple pharmacologically significant moieties, including oxadiazole and pyridine derivatives. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Overview

The compound's structure can be broken down into several key components:

  • Oxadiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
  • Pyridine Derivative : Often associated with neuroactive properties and enzyme inhibition.
  • Chlorophenyl Group : Enhances lipophilicity and biological activity through electron-withdrawing effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Bacillus subtilis4.69 - 22.9 µM
Salmonella typhiModerate activity

The presence of the chlorophenyl group significantly enhances its antibacterial efficacy due to increased membrane permeability and interaction with bacterial cell walls .

Anticancer Activity

The compound has shown potential in cancer treatment through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives of oxadiazole can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma).
    Cell LineIC50 (µM)
    A431<10
    Jurkat (T-cell leukemia)<15
    The structure-activity relationship (SAR) indicates that modifications in the oxadiazole and pyridine rings can significantly affect cytotoxicity .
  • Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Enzyme Inhibition

The compound also exhibits notable enzyme inhibitory activity:

  • Acetylcholinesterase Inhibition : Essential for treating conditions like Alzheimer's disease, where acetylcholine levels need to be regulated.
    CompoundIC50 (µM)
    Ethyl derivative12.5

This activity is attributed to the structural features that allow for effective binding to the active site of the enzyme .

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was compared against standard antibiotics. The results demonstrated superior activity against resistant strains of Staphylococcus aureus, indicating potential for development as a new therapeutic agent .

Study on Anticancer Properties

In vitro studies on human cancer cell lines revealed that this compound could inhibit cell growth significantly more than existing treatments like doxorubicin. The study suggested that the compound could be a promising candidate for further development in cancer therapy due to its dual-action mechanism targeting both proliferation and apoptosis pathways .

Properties

IUPAC Name

ethyl 3-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c1-2-33-24(32)16-5-3-6-18(13-16)26-20(30)14-29-12-4-7-19(23(29)31)22-27-21(28-34-22)15-8-10-17(25)11-9-15/h3-13H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSHOAKFKYYHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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